molecular formula C15H17FN4O4S B6129622 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B6129622
M. Wt: 368.4 g/mol
InChI Key: NPWQONKUWHWDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group, along with a dihydropyrimidinone core. Its unique structure makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-10-13(14(21)18-15(22)17-10)25(23,24)20-8-6-19(7-9-20)12-5-3-2-4-11(12)16/h2-5H,6-9H2,1H3,(H2,17,18,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWQONKUWHWDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Compound A has shown promising antimicrobial properties in preliminary studies. Its structural similarity to other piperazine derivatives suggests it may exhibit moderate to high efficacy against a range of pathogens. For instance:

Target Pathogen Activity Level
Staphylococcus aureusModerate to Excellent
Escherichia coliModerate
Pseudomonas aeruginosaPotentially Effective

Studies indicate that compounds with similar structures often demonstrate significant antimicrobial activity, which may be attributed to their ability to disrupt cellular processes in bacteria.

Neuropharmacological Applications

The piperazine ring in Compound A is associated with interactions at neurotransmitter receptors, including serotonin and dopamine receptors. Research suggests that derivatives of this compound may function as:

  • Agonists : Enhancing receptor activity, potentially useful in treating conditions like depression or anxiety.
  • Antagonists : Blocking receptor activity, which could be beneficial in managing disorders such as schizophrenia.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to Compound A:

  • Study on Piperazine Derivatives : Research has demonstrated that piperazine-containing compounds often exhibit significant antimicrobial and neuropharmacological activities. These findings highlight the therapeutic potential of such derivatives in treating infections and neurological disorders.
  • Neuropharmacological Studies : Investigations into similar dihydropyrimidinones have revealed their potential as anxiolytics and antidepressants due to their modulation of neurotransmitter systems.

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics of Compound A is crucial for its application in drug development. The compound's bioavailability, distribution, metabolism, and excretion profiles can influence its efficacy and safety.

Mechanism of Action

The mechanism of action of 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the active site of kinases, thereby preventing their activity. This inhibition can modulate various cellular pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of a piperazine ring, fluorophenyl group, and dihydropyrimidinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-{[4-(2-Fluorophenyl)Piperazin-1-YL]Sulfonyl}-2-Hydroxy-6-Methyl-3,4-Dihydropyrimidin-4-One is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula

  • Molecular Formula : C17H20FN3O3S
  • Molecular Weight : 367.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The sulfonamide group is crucial for its pharmacological effects, enhancing its ability to bind to biological targets.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation or microbial resistance.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

Several studies suggest that compounds with structural similarities to this compound exhibit anticancer activity. For instance, certain derivatives have demonstrated cytotoxic effects against leukemia cells at low micromolar concentrations .

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound can reduce cell viability in cancer cell lines, indicating potential as an anticancer agent.
  • Structure-Activity Relationship (SAR) : Modifications to the piperazine ring and sulfonamide group have been explored to enhance biological activity and reduce toxicity.
Modification Effect on Activity Reference
Addition of methyl group on piperazineIncreased potency against cancer cells
Variation in fluorine substitutionAltered antimicrobial efficacy

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy in clinical settings.

Absorption and Distribution

Initial studies suggest favorable absorption characteristics due to the compound's lipophilicity, which may enhance its bioavailability.

Metabolism

The metabolic pathways are yet to be fully elucidated but are expected to involve phase I and phase II metabolic processes.

Excretion

Excretion studies will be necessary to determine the compound's half-life and clearance rates from biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.